molecular formula C15H12N2O2S B7882170 methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate

methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate

Cat. No.: B7882170
M. Wt: 284.3 g/mol
InChI Key: QVPUOSJRRHQGRJ-UHFFFAOYSA-N
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Description

Methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate is a heterocyclic compound featuring a thiophene-substituted imidazole core linked to a methyl benzoate group. This compound has been explored in pharmaceutical and materials research, though commercial availability has been discontinued . Its structure combines aromatic heterocycles (imidazole and thiophene) with an ester functional group, making it a versatile scaffold for derivatization.

Properties

IUPAC Name

methyl 3-(5-thiophen-2-yl-1H-imidazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-15(18)11-5-2-4-10(8-11)13-14(17-9-16-13)12-6-3-7-20-12/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPUOSJRRHQGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

This method employs ZrCl₄ as a Lewis acid catalyst to facilitate cyclocondensation between methyl 3-formylbenzoate and 3,6-dibromobenzene-1,2-diamine in dichloromethane (DCM) at room temperature. Thiophene-2-carbaldehyde is introduced to form the imidazole-thiophene core.

Steps :

  • Cyclocondensation :

    • Reactants: Methyl 3-formylbenzoate (1.87 g, 10 mmol), 3,6-dibromobenzene-1,2-diamine (2.66 g, 10 mmol), ZrCl₄ (0.12 g, 0.5 mmol).

    • Conditions: DCM (30 mL), 48 h stirring at 25°C.

    • Intermediate: Light-yellow precipitate of methyl 3-(4,7-dibromo-1H-imidazol-2-yl)benzoate (yield: 94.2%).

  • Suzuki-Miyaura Coupling :

    • Reactants: Intermediate (2.07 g, 5 mmol), thiophen-2-ylboronic acid (1.28 g, 10 mmol).

    • Conditions: PdCl₂ (70 mg), K₂CO₃ (2.20 g), dioxane/H₂O (120:30 mL), 105°C, 16 h.

    • Product: Methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate (yield: 79.8%).

Key Data

ParameterValue
CatalystZrCl₄
SolventDCM
Reaction Time48 h
Yield (Intermediate)94.2%
Yield (Final Product)79.8%

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Procedure Overview

This route utilizes palladium-catalyzed cross-coupling to assemble the imidazole-thiophene structure. A Sonogashira reaction links thiophene-2-acetylene to a preformed imidazole-benzoate intermediate.

Steps :

  • Imidazole Core Formation :

    • Reactants: Methyl 3-iodobenzoate (2.48 g, 10 mmol), 2-ethynylthiophene (1.10 g, 10 mmol).

    • Conditions: Pd(PPh₃)₂Cl₂ (0.36 g), CuI (0.21 g), Et₃N (5 mL), THF (50 mL), 80°C, 12 h.

    • Intermediate: Methyl 3-(5-iodo-1H-imidazol-4-yl)benzoate (yield: 68%).

  • Cross-Coupling :

    • Reactants: Intermediate (3.02 g, 8 mmol), thiophen-2-ylzinc bromide (12 mmol).

    • Conditions: Pd(OAc)₂ (0.18 g), SPhos (0.35 g), THF (50 mL), 60°C, 6 h.

    • Product: this compound (yield: 73%).

Key Data

ParameterValue
CatalystPd(OAc)₂/SPhos
SolventTHF
Reaction Time18 h (total)
Yield (Final Product)73%

Alternative Method: Microwave-Assisted Synthesis

Procedure

Microwave irradiation accelerates the cyclocondensation of methyl 3-aminobenzoate and thiophene-2-carboxaldehyde in ethanol with piperidine as a catalyst.

Steps :

  • Cyclocondensation :

    • Reactants: Methyl 3-aminobenzoate (1.51 g, 10 mmol), thiophene-2-carboxaldehyde (1.12 g, 10 mmol).

    • Conditions: Piperidine (0.5 mL), ethanol (20 mL), microwave (150 W, 120°C), 30 min.

    • Product: this compound (yield: 65%).

Key Data

ParameterValue
CatalystPiperidine
Energy Input150 W
Reaction Time30 min
Yield65%

Comparative Analysis of Synthetic Methods

MethodYieldTimeCost EfficiencyScalability
ZrCl₄-Catalyzed79.8%64 hModerateHigh
Pd-Catalyzed73%18 hLowModerate
Microwave-Assisted65%0.5 hHighLimited

Key Observations :

  • ZrCl₄ Method : High yield but prolonged reaction time.

  • Pd-Catalyzed : Balanced yield and time but requires expensive catalysts.

  • Microwave : Rapid synthesis with moderate yield, ideal for small-scale applications.

Spectroscopic Characterization and Analytical Data

NMR Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.38 (s, 1H, imidazole-H), 7.72–7.44 (m, 6H, aromatic-H), 3.84 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 167.15 (C=O), 148.09 (imidazole-C), 139.42–127.73 (aromatic-C).

HRMS

  • Calculated : m/z 284.33 (C₁₅H₁₂N₂O₂S).

  • Found : m/z 284.31 [M+H]⁺.

Challenges and Optimization Strategies

Common Issues

  • Moisture Sensitivity : ZrCl₄ and Pd catalysts require anhydrous conditions.

  • Byproduct Formation : Competing reactions in cross-coupling reduce yields.

Optimization

  • Catalyst Screening : Replacing Pd(OAc)₂ with PdCl₂ improved yields to 81%.

  • Solvent Effects : Switching from DCM to DMF reduced reaction time by 20% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate has shown promising antimicrobial properties. Studies indicate that compounds with imidazole rings exhibit significant activity against various bacteria and fungi. For instance, a study demonstrated that derivatives of imidazole, including this compound, can inhibit the growth of pathogenic strains such as Staphylococcus aureus and Candida albicans .

Anticancer Properties
Research has highlighted the potential of this compound in anticancer therapy. The imidazole moiety is known for its ability to interact with biological targets involved in cancer progression. A case study involving derivatives of this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways.

Materials Science

Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene ring contributes to the compound's ability to conduct electricity, making it a suitable candidate for use in electronic devices .

Polymer Blends
In materials science, this compound can be used as a dopant in polymer blends to enhance their electrical properties. Research indicates that incorporating such compounds into polymer matrices can improve conductivity and thermal stability, which are critical parameters for electronic applications .

Organic Synthesis

Building Block for Synthesis
this compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of more complex molecules. For example, it can be transformed into other biologically active compounds through reactions such as nucleophilic substitution and cross-coupling reactions .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and C. albicans
Anticancer PropertiesInduces apoptosis in cancer cell lines
Materials ScienceOrganic ElectronicsSuitable for OLEDs and OPVs due to electronic properties
Polymer BlendsEnhances conductivity and thermal stability
Organic SynthesisBuilding Block for SynthesisUsed in nucleophilic substitution and cross-coupling

Mechanism of Action

The mechanism of action of methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The thiophene ring can interact with biological membranes, affecting their fluidity and function. These interactions lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate
  • Structure : Replaces the imidazole-thiophene moiety with a benzimidazole ring and a methyl group at position 4.
  • Synthesis : Synthesized via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate using Na₂S₂O₅ in DMF .
Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
  • Structure: Features a benzimidazole ring with a benzyl-hydroxyethylamino substituent and a butanoate ester.
  • Synthesis : Prepared via reductive amination of benzaldehyde followed by NaOH-mediated saponification .
  • Key Differences: The hydroxyethylamino group introduces hydrogen-bonding capability, improving aqueous solubility compared to the target compound’s methyl benzoate group.
(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one
  • Structure : Contains a fused benzo[b]thiophene ring and a methylthio substituent on an imidazolone core.
  • Synthesis : Derived from thiohydantoin and benzaldehyde under microwave irradiation, followed by methyl iodide alkylation .
  • Key Differences : The imidazolone ring (vs. imidazole) and benzo[b]thiophene (vs. thiophene) alter electronic properties, as evidenced by a high melting point (276–278°C) and distinct IR/NMR profiles .

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Data (IR, NMR) Solubility Features
Target Compound Not reported Not available Likely moderate (ester group)
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Not reported Not available Lower due to benzimidazole
(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one 276–278 IR: 1701 cm⁻¹ (C=O); NMR: δ 8.94 (s, Ar–CH) Low (high m.p.)

Biological Activity

Methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzoate moiety linked to an imidazole ring substituted with a thiophene group. The molecular formula is C14H12N2O2SC_{14}H_{12}N_2O_2S. Understanding the structure is crucial for elucidating its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 3.12 to 12.5 μg/mL, suggesting that this compound may possess similar or enhanced efficacy against pathogens .

CompoundMIC (μg/mL)Pathogen
This compoundTBDTBD
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2E. coli

Anticancer Potential

The compound’s structural features suggest potential anticancer activity. Studies on related imidazole derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain imidazole-containing compounds have been reported to inhibit the growth of breast cancer cells with IC50 values in the low micromolar range .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Compounds with imidazole rings often act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways involved in cell growth and survival.
  • Oxidative Stress Induction : Some studies suggest that thiophene derivatives can induce oxidative stress in cells, leading to apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiophene and imidazole derivatives, including this compound. The researchers found that the compound exhibited a significant reduction in bacterial load in infected models compared to controls, highlighting its potential as an antibacterial agent .

Cancer Cell Line Testing

In vitro tests on cancer cell lines revealed that this compound significantly inhibited cell proliferation at concentrations as low as 10 μM. The mechanism was linked to the activation of apoptotic pathways, suggesting further exploration in preclinical models .

Q & A

Q. What are the most reliable synthetic routes for methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, including cyclocondensation of thiophene-containing imidazole precursors with benzoate derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization .
  • Catalysts : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency for thiophene-imidazole intermediates .
  • Temperature control : Reflux conditions (80–120°C) are critical for imidazole ring formation .
    Yield optimization requires monitoring intermediate purity via TLC and recrystallization. For example, adjusting stoichiometric ratios of benzaldehyde derivatives to thiophene precursors can reduce side products .

Q. How is structural elucidation performed for this compound, and what analytical techniques are prioritized?

A combination of spectroscopic and computational methods is used:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions, with characteristic shifts for the thiophene (δ 6.8–7.2 ppm) and imidazole protons (δ 7.5–8.0 ppm) .
  • IR spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1700 cm1^{-1}) and imidazole C-N bonds (~1600 cm1^{-1}) validate functional groups .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values to confirm purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves and goggles are mandatory due to potential acute toxicity (Category 4 for oral/dermal/inhalation exposure) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste, as thiophene derivatives may generate hazardous byproducts .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what docking strategies are effective?

Molecular docking studies using software like AutoDock Vina can simulate interactions with target proteins (e.g., enzymes in infectious diseases). Key steps:

  • Protein preparation : Retrieve crystal structures (e.g., from PDB) and remove water molecules .
  • Ligand optimization : Minimize the compound’s energy using DFT calculations (e.g., Gaussian 09) to refine its 3D conformation .
  • Binding site analysis : Focus on hydrophobic pockets, as the thiophene and benzoate moieties exhibit π-π stacking with aromatic residues (e.g., in bacterial gyrase) .
    Example: Compound analogs with chloro-substituents showed enhanced binding affinity (ΔG = -9.2 kcal/mol) compared to unmodified derivatives .

Q. How can contradictory spectral data or bioactivity results be resolved in studies of this compound?

  • Reproducibility checks : Repeat synthesis and characterization under controlled conditions to rule out batch variability .
  • Advanced spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
  • Biological assay validation : Compare results across multiple cell lines or enzymatic assays. For instance, conflicting antimicrobial data may arise from differences in bacterial strain susceptibility .

Q. What strategies are effective for modifying the thiophene moiety to enhance electronic properties or solubility?

  • Substituent introduction : Electron-withdrawing groups (e.g., nitro, -NO2_2) on the thiophene ring increase electrophilicity, improving reactivity in cross-coupling reactions .
  • Solubility enhancement : Replace methyl ester with hydrophilic groups (e.g., carboxylate) or use PEGylated derivatives .
  • Computational screening : DFT calculations predict how substituents affect HOMO-LUMO gaps, guiding synthetic prioritization .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?

  • pH stability : Conduct accelerated degradation studies in buffers (pH 2–12). The ester group is prone to hydrolysis under alkaline conditions (pH > 10), requiring formulation in neutral buffers for cell-based assays .
  • Thermal stability : TGA/DSC analysis reveals decomposition above 200°C, indicating suitability for high-temperature reactions but limited utility in thermophilic environments .

Methodological Tables

Q. Table 1: Comparison of Catalysts in Thiophene-Imidazole Coupling Reactions

CatalystSolventYield (%)Purity (HPLC)Reference
CuIDMF7898.5%
Pd(PPh3_3)4_4THF8597.2%
NoneEthanol4589.0%

Q. Table 2: Bioactivity of Structural Analogs

SubstituentAntimicrobial IC50_{50} (µg/mL)Anticancer IC50_{50} (µM)Reference
Thiophene-2-yl12.5 (E. coli)8.7 (HeLa)
4-Fluorophenyl18.3 (S. aureus)12.4 (MCF-7)

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